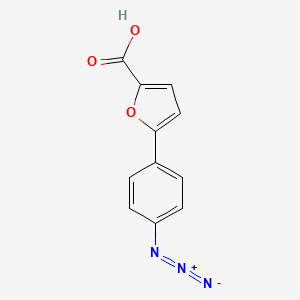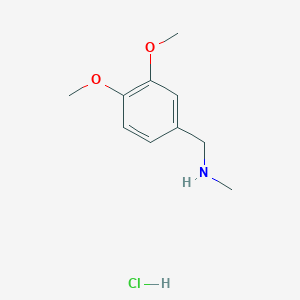
1-(3,4-Dimethoxyphenyl)-n-methylmethanamine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)-n-methylmethanamine HCl is an organic compound with significant applications in various fields of scientific research. It is known for its structural similarity to certain neurotransmitters, which makes it a valuable compound in neuroscience and pharmacology research.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxyphenyl)-n-methylmethanamine HCl has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: Its structural similarity to neurotransmitters makes it useful in studying brain function and behavior.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.
Safety and Hazards
The safety data sheet for “(3,4-Dimethoxyphenyl)acetic acid” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, to wash thoroughly after handling, and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The future directions for the study of related compounds could involve the development of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective . The use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst, has allowed the Michael addition of N-heterocycles to chalcones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-n-methylmethanamine HCl typically involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine. The process includes the following steps:
Condensation Reaction: 3,4-dimethoxybenzaldehyde reacts with methylamine in the presence of a reducing agent such as sodium borohydride.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dimethoxyphenyl)-n-methylmethanamine HCl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions .
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets in the body. It is believed to mimic the action of certain neurotransmitters, binding to their receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in brain function and behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar in structure but lacks the methylamine group.
Mescaline: Contains an additional methoxy group at the 5-position.
Dopamine: A major neurotransmitter with similar structural features but different functional groups.
Uniqueness
1-(3,4-Dimethoxyphenyl)-n-methylmethanamine HCl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to mimic neurotransmitters makes it particularly valuable in neuroscience research .
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-11-7-8-4-5-9(12-2)10(6-8)13-3;/h4-6,11H,7H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCZCCGTFDWMQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2411528.png)
![5-ethyl-3-oxo-2-phenyl-N-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411529.png)
![2-chloro-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2411530.png)
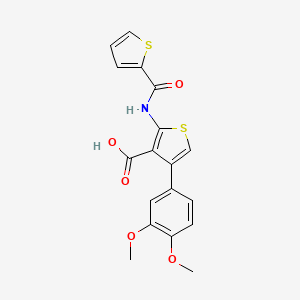
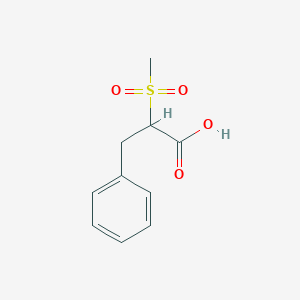

![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2411535.png)
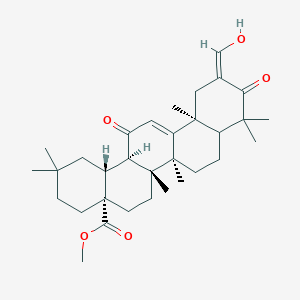
![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2411537.png)

![Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411540.png)

![6-[5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2411546.png)
